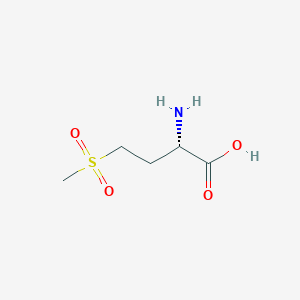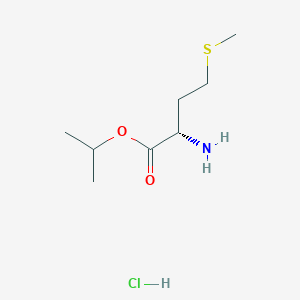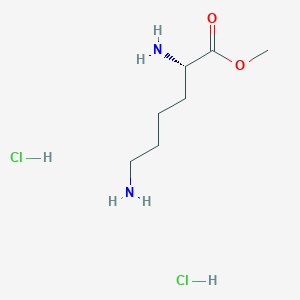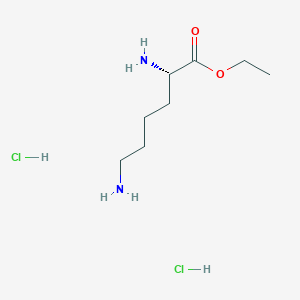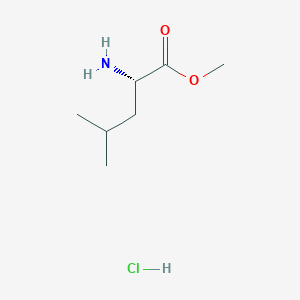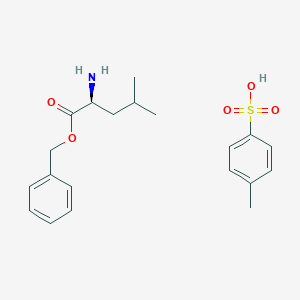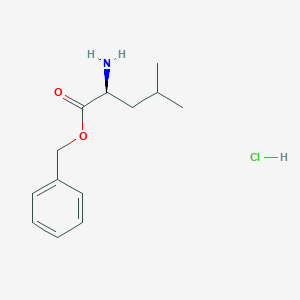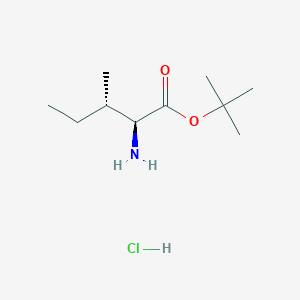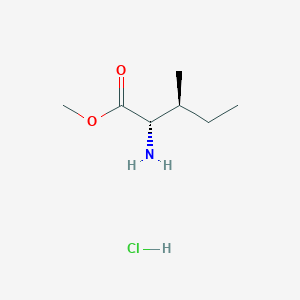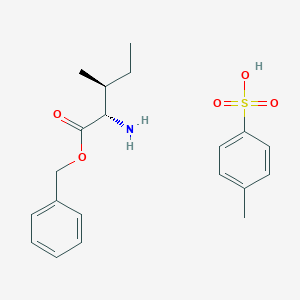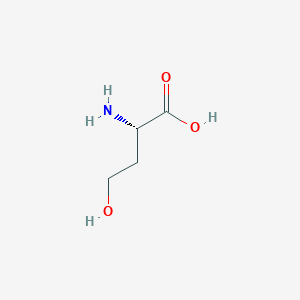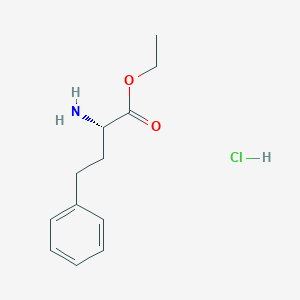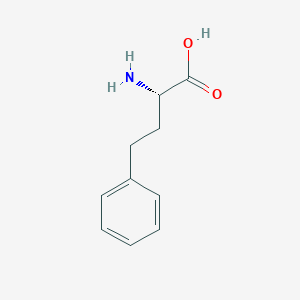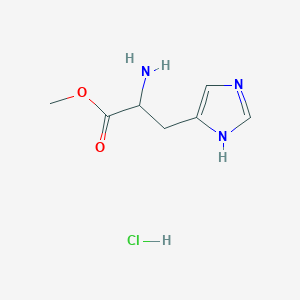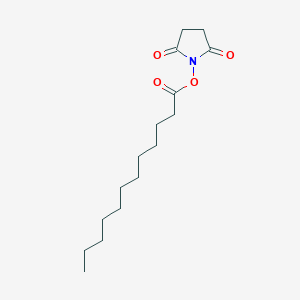
2,5-Dioxopyrrolidin-1-yl dodecanoate
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl dodecanoate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has a molecular weight of 297.39 and a formula of C16H27NO4 .
Synthesis Analysis
The synthesis of 2,5-Dioxopyrrolidin-1-yl dodecanoate and related compounds has been studied in the context of anticonvulsant research . An optimized coupling reaction was applied to yield several hybrid compounds .Molecular Structure Analysis
The molecular structure of 2,5-Dioxopyrrolidin-1-yl dodecanoate is represented by the SMILES string CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O .Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dioxopyrrolidin-1-yl dodecanoate are not detailed in the search results, related compounds have been shown to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations .Physical And Chemical Properties Analysis
2,5-Dioxopyrrolidin-1-yl dodecanoate is a white solid . It has a melting point of 76-77 °C and a predicted boiling point of 392.3±25.0 °C . The relative density (water = 1) is predicted to be 1.07±0.1 g/cm3 .Applications De Recherche Scientifique
Application Summary
“2,5-Dioxopyrrolidin-1-yl dodecanoate” has been used in the synthesis of hybrid compounds with potent anticonvulsant properties . These compounds have shown broad-spectrum activity in widely accepted animal seizure models .
Methods of Application
The researchers applied an optimized coupling reaction to yield several hybrid compounds . These compounds were then tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Results and Outcomes
The most potent anticonvulsant activity and favorable safety profile was demonstrated for one of the compounds synthesized (referred to as compound 30 in the study). The median effective dose (ED 50) in the MES test was 45.6 mg/kg, and in the 6 Hz (32 mA) seizure model, it was 39.5 mg/kg. The median toxic dose (TD 50) in the rotarod test was 162.4 mg/kg . This compound also showed effectiveness in various pain models .
Orientations Futures
The promising in vivo activity profile and drug-like properties of related compounds make them interesting candidates for further preclinical development . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)21-17-14(18)12-13-15(17)19/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGVVJOUNKTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384360 | |
| Record name | Succinimidyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl dodecanoate | |
CAS RN |
14565-47-0 | |
| Record name | Succinimidyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



